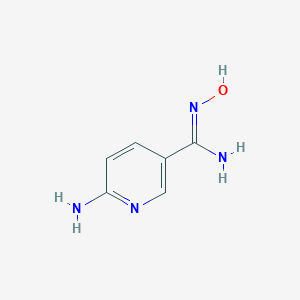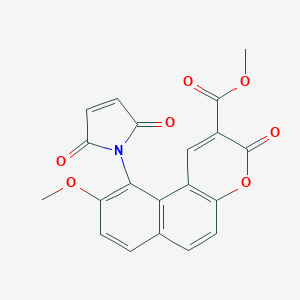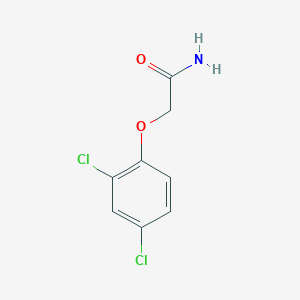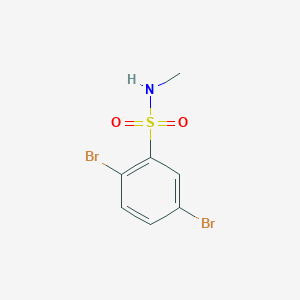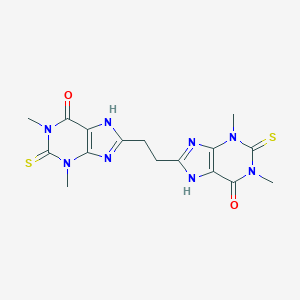
8,8'-Ethylenebis(2-thiotheophylline)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
'8,8'-Ethylenebis(2-thiotheophylline)' is a chemical compound that belongs to the xanthine family. It is a derivative of theophylline, which is a well-known bronchodilator drug. '8,8'-Ethylenebis(2-thiotheophylline)' has been widely used in scientific research due to its unique properties and potential applications.
作用机制
The mechanism of action of '8,8'-Ethylenebis(2-thiotheophylline)' is similar to that of theophylline. It acts as a phosphodiesterase inhibitor, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, leads to smooth muscle relaxation and bronchodilation. It also has anti-inflammatory effects, which can help reduce airway inflammation in respiratory disorders.
生化和生理效应
'8,8'-Ethylenebis(2-thiotheophylline)' has been shown to have various biochemical and physiological effects. It has been found to inhibit the release of pro-inflammatory cytokines and chemokines, which can help reduce inflammation in respiratory disorders. It also has antioxidant properties, which can help protect against oxidative stress. In addition, it has been shown to have neuroprotective effects, which can help prevent neuronal damage.
实验室实验的优点和局限性
One of the main advantages of using '8,8'-Ethylenebis(2-thiotheophylline)' in lab experiments is its high yield of synthesis. It is also relatively stable and can be easily stored. However, one of the limitations is that it can be difficult to obtain pure samples, which can affect the accuracy of the results. In addition, the compound is not very water-soluble, which can limit its use in certain experiments.
未来方向
There are many potential future directions for the use of '8,8'-Ethylenebis(2-thiotheophylline)' in scientific research. One area of interest is its potential use in treating neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. It has also been suggested that it could be used as a potential treatment for certain types of cancer. Further research is needed to fully understand the potential applications of this compound.
Conclusion:
In conclusion, '8,8'-Ethylenebis(2-thiotheophylline)' is a unique and versatile compound that has been extensively studied for its potential applications in various fields. Its synthesis method is relatively simple and yields high-quality samples. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, and has potential applications in treating respiratory disorders, neurodegenerative disorders, and certain types of cancer. Despite some limitations, '8,8'-Ethylenebis(2-thiotheophylline)' is a promising compound that warrants further investigation.
合成方法
The synthesis of '8,8'-Ethylenebis(2-thiotheophylline)' involves the reaction of theophylline with thioacetic acid in the presence of a catalyst. The reaction leads to the formation of a dimeric compound, which is then oxidized to obtain '8,8'-Ethylenebis(2-thiotheophylline)'. The yield of the synthesis process is relatively high, making it an attractive option for large-scale production.
科学研究应用
'8,8'-Ethylenebis(2-thiotheophylline)' has been extensively used in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, antioxidant, and neuroprotective properties. It has also been investigated for its potential use in treating asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders.
属性
CAS 编号 |
1784-50-5 |
|---|---|
产品名称 |
8,8'-Ethylenebis(2-thiotheophylline) |
分子式 |
C16H18N8O2S2 |
分子量 |
418.5 g/mol |
IUPAC 名称 |
8-[2-(1,3-dimethyl-6-oxo-2-sulfanylidene-7H-purin-8-yl)ethyl]-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one |
InChI |
InChI=1S/C16H18N8O2S2/c1-21-11-9(13(25)23(3)15(21)27)17-7(19-11)5-6-8-18-10-12(20-8)22(2)16(28)24(4)14(10)26/h5-6H2,1-4H3,(H,17,19)(H,18,20) |
InChI 键 |
VUYGRECUFBNLNE-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=S)C)NC(=N2)CCC3=NC4=C(N3)C(=O)N(C(=S)N4C)C |
规范 SMILES |
CN1C2=C(C(=O)N(C1=S)C)NC(=N2)CCC3=NC4=C(N3)C(=O)N(C(=S)N4C)C |
其他 CAS 编号 |
1784-50-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



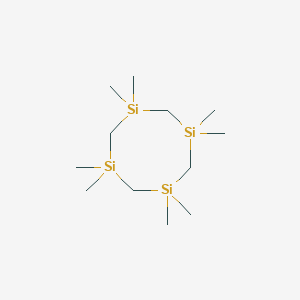
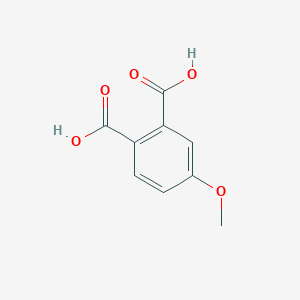
![(6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-[3-(4-azido-2-nitroanilino)propoxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B157616.png)
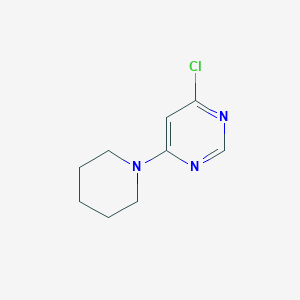
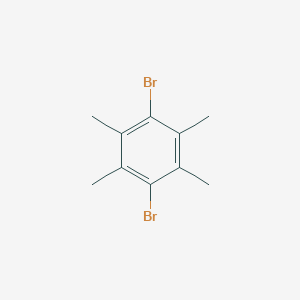
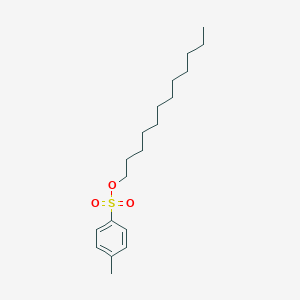
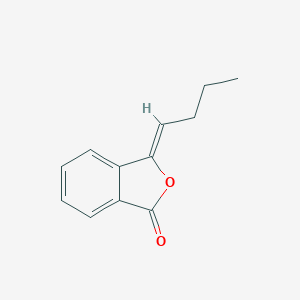
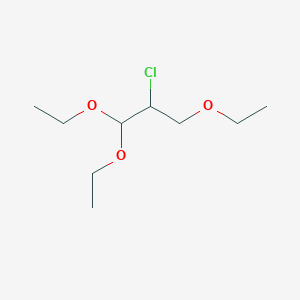
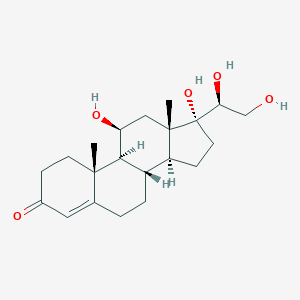
![4-[1,1'-Biphenyl]-4-YL-4-piperidinol](/img/structure/B157631.png)
